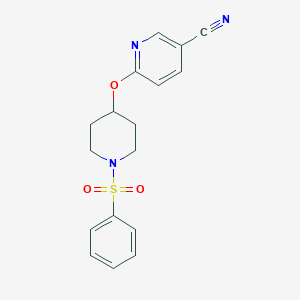

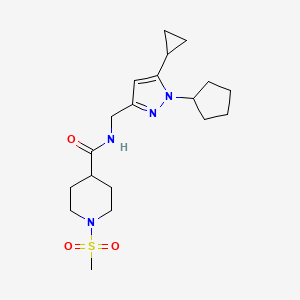

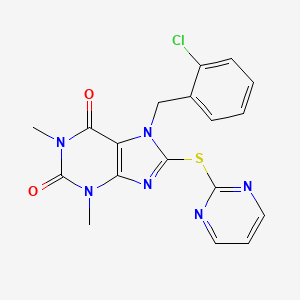

6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications

Synthesis and Biological Activities

6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile and its derivatives are notable for their synthesis complexity and potential biological activities. Research has focused on synthesizing various derivatives and evaluating their biological effects, particularly as antibacterial agents. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This suggests potential applications in developing new antimicrobial compounds.

Chemical Synthesis and Methodologies

The chemical synthesis of compounds related to 6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves complex reactions, offering insights into novel synthetic methodologies. For example, the oxidation of beta-piperidinoethylsulfides to create beta-aminoethylsulfones showcases innovative synthetic pathways, potentially leading to the development of cyclin-dependent kinase inhibitors (Griffin et al., 2006). Such methodologies contribute to the broader field of medicinal chemistry by providing new routes for synthesizing pharmacologically active compounds.

Antioxidant Properties and Chemical Reactivity

The exploration of antioxidant properties and chemical reactivity of compounds related to 6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile has been a subject of interest. For instance, studies on the cycloaddition reactions of nitrile oxides derived from related compounds have revealed the formation of isoxazoline or isoxazole derivatives, some of which exhibited inhibitory effects on lipid peroxidation (Balalas et al., 2015). This suggests potential applications in the development of antioxidants and therapeutic agents targeting oxidative stress.

Catalysis and Green Chemistry

Research on the applications of related compounds in catalysis and green chemistry has been documented, indicating their potential use as catalysts in organic synthesis. For example, the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrates the integration of these compounds in environmentally friendly and efficient chemical processes (Zhang et al., 2016). This highlights the role of such compounds in advancing sustainable chemical practices.

properties

IUPAC Name |

6-[1-(benzenesulfonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-12-14-6-7-17(19-13-14)23-15-8-10-20(11-9-15)24(21,22)16-4-2-1-3-5-16/h1-7,13,15H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHSTDSNROSJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)